4-(bromomethyl)-1H-pyrazole hydrobromide
Overview
Description
4-(Bromomethyl)-1H-pyrazole hydrobromide is a chemical compound with the molecular formula C4H5Br2N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1H-pyrazole hydrobromide typically involves the bromination of 1H-pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or amino-substituted pyrazole derivatives.
Oxidation Reactions: Formation of pyrazole carboxylic acids or aldehydes.
Reduction Reactions: Formation of methyl-substituted pyrazole derivatives.
Scientific Research Applications
4-(Bromomethyl)-1H-pyrazole hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives. It is also employed in the development of new ligands for coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1H-pyrazole hydrobromide involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that can interact with biological macromolecules such as enzymes and receptors. These interactions can result in the modulation of biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: A similar compound with a pyridine ring instead of a pyrazole ring.
4-(Chloromethyl)-1H-pyrazole: A chlorinated analog of 4-(bromomethyl)-1H-pyrazole.
4-(Methyl)-1H-pyrazole: A non-halogenated analog with a methyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-1H-pyrazole hydrobromide is unique due to its specific bromomethyl substitution, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of the bromomethyl group allows for selective functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(bromomethyl)-1H-pyrazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c5-1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOQRYQVKSOUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-00-3 | |
Record name | 4-(bromomethyl)-1H-pyrazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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